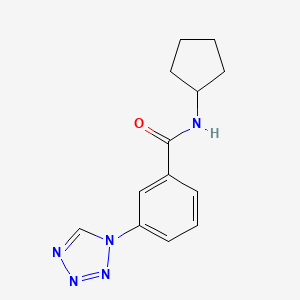

N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Description

N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 3-position of the benzene core and a cyclopentyl group as the N-substituent. The tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the cyclopentyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetics and target binding.

Properties

IUPAC Name |

N-cyclopentyl-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c19-13(15-11-5-1-2-6-11)10-4-3-7-12(8-10)18-9-14-16-17-18/h3-4,7-9,11H,1-2,5-6H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJRTQWAMYBVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile compound.

Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with an intermediate compound.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction between the tetrazole intermediate and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the tetrazole ring or the benzamide core, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl group or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s binding affinity and selectivity, while the benzamide core can interact with various biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Tetrazole-Benzamide Derivatives

Key analogs differ primarily in their N-substituents:

*Calculated based on structural similarity.

- Cyclopentyl vs. Its larger size may sterically hinder interactions with certain enzyme active sites .

- Cyclopentyl vs. 3,5-Dimethylphenyl (D632-0035): The dimethylphenyl group introduces aromaticity, enabling π-π stacking with protein residues, which could enhance binding affinity in hydrophobic pockets. However, this substitution increases molecular weight, possibly affecting metabolic clearance .

Comparison with Triazole-Benzamide Derivatives

Compounds with triazole rings instead of tetrazole exhibit distinct pharmacological profiles:

- However, this compound demonstrated antibacterial and antioxidant activities, suggesting benzamide derivatives broadly modulate redox and microbial pathways .

- PC945 (): A triazole antifungal with a benzamide backbone, PC945’s efficacy against Aspergillus highlights the role of triazoles in inhibiting fungal cytochrome P450 enzymes. Tetrazole analogs might lack this specificity but could target alternative pathways .

Functional Group Impact on Bioactivity

- Tetrazole vs. Triazole: Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~8.2), enhancing ionization at physiological pH and solubility. This property may improve bioavailability but reduce blood-brain barrier penetration .

- Benzamide Core: The benzamide scaffold is prevalent in kinase inhibitors (e.g., compounds 4a-h in ), where acyl groups interact with ATP-binding pockets. Substituents like tetrazole or triazole could modulate kinase selectivity .

Antibacterial and Antioxidant Activities

Benzamide derivatives, including tetrazole and triazole variants, show promise in antimicrobial and antioxidant applications:

- notes that benzamide derivatives exhibit antibacterial efficacy against Gram-positive and Gram-negative strains, likely via disruption of cell wall synthesis .

- Tetrazole’s electron-deficient ring may enhance free-radical scavenging (DPPH assay) compared to triazole derivatives, as seen in plant-based studies .

Kinase and Enzyme Inhibition

- Compounds like 4a-h () demonstrate kinase inhibitory activity, suggesting that N-cyclopentyl-3-(1H-tetrazol-1-yl)benzamide could be optimized for targeting tyrosine kinases or MAPK pathways .

- The tetrazole’s hydrogen-bonding capacity may mimic phosphate groups, enabling competitive inhibition of ATP-binding enzymes .

Antifungal Potential

While PC945 (triazole) is optimized for inhaled antifungal use, tetrazole analogs might require structural tweaks to achieve similar potency. However, their metabolic stability could prolong half-life in systemic applications .

Biological Activity

N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives. Its unique structure, which includes a cyclopentyl group and a benzamide moiety, positions it as a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is CHNO. The presence of the tetrazole ring is significant as it can mimic carboxylic acids, allowing the compound to interact with various biological targets.

The biological activity of N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is primarily attributed to its ability to bind to enzymes or receptors that recognize carboxylate groups. This interaction can modulate enzymatic activity and influence various biological pathways, leading to potential therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Its ability to modulate immune responses could lead to applications in treating inflammatory diseases.

Biological Activity Summary Table

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in specific cancer cell lines | |

| Anti-inflammatory | Modulation of immune responses |

Case Studies and Research Findings

Research into the biological activity of N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has yielded several noteworthy findings:

- Antimicrobial Studies : In a study examining its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : A recent study focused on the compound's effects on human cancer cell lines. It was found that at concentrations above 50 µM, N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide significantly reduced cell viability by over 60% in breast cancer cells (MCF7).

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 levels after 24 hours post-treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-cyclopentyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, a comparative analysis with structurally similar compounds has been conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)acetamide | Acetamide instead of benzamide | Moderate antimicrobial activity |

| N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide | Cyclopropyl group instead of cyclopentyl | Limited anticancer effects |

| N-cyclopentyl-N'-methylurea | Urea derivative with different nitrogen functionality | Lower overall biological activity |

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential acylation and tetrazole ring formation. A common approach is reacting 3-(1H-tetrazol-1-yl)benzoic acid with cyclopentylamine using coupling agents like EDCI/HOBt in dichloromethane. Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity can improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- 1H/13C NMR : Assign peaks to distinguish the cyclopentyl group (δ ~1.5–2.0 ppm for CH2, δ ~3.0 ppm for NH) and tetrazole protons (δ ~9.0–10.0 ppm) .

- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and tetrazole N-H absorption (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C₁₇H₂₀N₆O). High-resolution MS resolves isotopic patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Begin with kinase inhibition assays (e.g., ATP-binding site targeting) using dose-response curves (1 nM–100 µM) in cell-free systems. Use DMSO as a vehicle control (<0.1% final concentration). IC₅₀ values can guide further mechanistic studies .

Advanced Research Questions

Q. How can structural analogs of this compound resolve contradictions in biological activity data across studies?

Example: If conflicting IC₅₀ values arise for kinase inhibition, synthesize analogs with modified substituents (e.g., halogenation at the benzamide ring) and compare activity. A table of derivatives and their inhibitory profiles can clarify structure-activity relationships (SAR):

| Substituent Position | Modification | IC₅₀ (Kinase X) | Reference |

|---|---|---|---|

| 3 | -Cl | 12 nM | |

| 4 | -OCH₃ | 85 nM | |

| Parent Compound | None | 50 nM |

Such data identify steric/electronic effects influencing target binding .

Q. What computational methods predict binding modes between this compound and protein targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., PDB ID: 3ERT). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Key interactions include hydrogen bonds between the tetrazole and active-site residues (e.g., Lys123) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Grow single crystals via slow evaporation (solvent: chloroform/methanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . The amide linkage and tetrazole ring planarity can be confirmed via bond angles and torsion angles in the final structure .

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Transition from batch to flow chemistry for improved heat management and reproducibility. Use immobilized reagents (e.g., polymer-supported carbodiimide) to simplify purification. Monitor intermediates via inline FT-IR or HPLC to detect side products early .

Methodological Considerations

Q. How should researchers address low solubility in aqueous buffers during bioassays?

- Co-solvents : Use PEG-400 or cyclodextrin-based formulations.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

- Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) for sustained release .

Q. What are the best practices for analyzing SAR in tetrazole-containing benzamides?

- Library Design : Vary substituents on the benzamide and cyclopentyl groups systematically.

- Free-Wilson Analysis : Quantify contributions of specific substituents to bioactivity .

- 3D-QSAR : Generate contour maps (CoMFA/CoMSIA) to visualize steric/electrostatic requirements .

Data Contradiction Analysis

Q. Why might this compound show variable efficacy in cell-based vs. enzyme-linked assays?

Discrepancies often arise from differences in membrane permeability or off-target effects in cellular systems. Validate using:

- Permeability Assays : Caco-2 monolayers to measure passive diffusion.

- Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm intracellular target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.